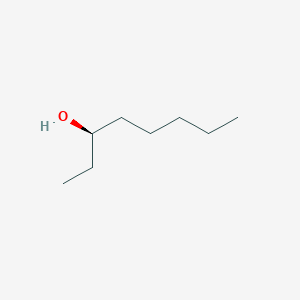

(R)-3-Octanol

Description

Properties

Molecular Formula |

C8H18O |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

(3R)-octan-3-ol |

InChI |

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

NMRPBPVERJPACX-MRVPVSSYSA-N |

SMILES |

CCCCCC(CC)O |

Isomeric SMILES |

CCCCC[C@@H](CC)O |

Canonical SMILES |

CCCCCC(CC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of (R)-3-Octanol in Insects: A Technical Guide

Executive Summary

(R)-3-Octanol is a chiral secondary alcohol that functions as a critical semiochemical in a multitude of insect species. Its roles are diverse, acting as an alarm pheromone, an allomone, and a kairomone, thereby mediating complex intra- and interspecific interactions. Most notably, it is a key component of the alarm pheromone cocktail in various ant species, particularly within the genus Crematogaster, where it elicits rapid defensive behaviors crucial for colony protection.[1][2][3] Beyond its pheromonal activity, this compound is a common volatile organic compound (VOC) from plants and fungi, serving as a cue for host location or as a repellent. For instance, it acts as a behavioral inhibitor for the predatory beetle Thanasimus formicarius, reducing its attraction to prey-related kairomones. This guide provides a comprehensive technical overview of the biological functions of this compound, presenting quantitative data from key studies, detailed experimental protocols for its analysis, and diagrams of the signaling pathways involved in its perception by insects.

Introduction to this compound

3-Octanol (B1198278) (C₈H₁₈O) is a fatty alcohol that exists as two enantiomers: (R)-(-)-3-octanol and (S)-(+)-3-octanol. The specific stereochemistry of the molecule is often critical for its biological activity, with insects frequently exhibiting differential responses to each enantiomer.[1] This compound is naturally occurring, found as a metabolite in various plants, such as mint and thyme, and is a common volatile emitted by fungi.[1][4] In the context of chemical ecology, 3-octanol is a versatile messenger, primarily recognized for its role as a semiochemical—a chemical substance that carries a message for an organism.

Biological Roles of this compound in Insects

The function of this compound is highly context-dependent, varying across different insect orders and ecological scenarios.

Alarm Pheromone in Hymenoptera

The most extensively documented role of 3-octanol is as an alarm pheromone in social Hymenoptera, especially ants.

-

Mechanism of Action: In ant species of the genus Crematogaster, 3-octanol is a major component of the mandibular gland secretion, often acting in synergy with other compounds like 3-octanone (B92607).[1][2][3][5] When released in response to a threat, these volatiles trigger a suite of alarm behaviors.

-

Behavioral Responses: The typical alarm response is rapid, dose-dependent, and designed to protect the colony.[1] It includes increased aggression, dispersal from the point of danger, and recruitment of nestmates to the location of the disturbance.[1] In Cremastogaster scutellaris, mandibular gland secretions containing 3-octanol and 3-octanone induce alarm on a trail, causing a concentration of workers around the alarm center.[3]

Kairomone and Allomone Activity in Coleoptera

In beetles, this compound can function as both a kairomone (benefiting the receiver) and an allomone (benefiting the emitter).

-

Host and Food Location: As a volatile from fungi, 3-octanol can act as a kairomone, guiding mycophagous insects to food sources.

-

Behavioral Inhibition: In a notable example of an allomonal effect, 3-octanol acts as a "bypass-trophic" signal for the predatory checkered beetle, Thanasimus formicarius. This beetle preys on conifer-feeding bark beetles. 3-Octanol, a volatile characteristic of angiosperm (non-host) plants, inhibits the predator's attraction to the aggregation pheromones and host-tree volatiles of its prey. This suggests the predator uses the absence of such compounds to identify suitable habitats for hunting. Strong antennal responses to 3-octanol have been confirmed in this species via Gas Chromatography-Electroantennographic Detection (GC-EAD).

Attractant and Repellent in Diptera

While the closely related compound 1-octen-3-ol (B46169) is more famously known as a potent attractant for many mosquito species, 3-octanol also elicits responses. The specific enantiomer is crucial, with the (R)- form of 1-octen-3-ol being generally more attractive.[6] Research on Aedes aegypti has shown that olfactory receptor neurons are sensitive to 3-octanol, although the response is significantly lower compared to (R)-1-octen-3-ol, highlighting the importance of the double bond for receptor activation in this species.[7] The response can also be species-specific; for example, 1-octen-3-ol is a known repellent for the southern house mosquito, Culex quinquefasciatus.[6]

Quantitative Analysis of Insect Responses

The physiological and behavioral effects of this compound are quantified using electrophysiological and behavioral assays. The data below illustrates typical findings.

Table 1: Electroantennography (EAG) Responses to 3-Octanol in Various Insect Species

| Insect Species | Sex | Compound Tested | Dose (µg) | Mean EAG Response (mV ± SE) | Reference |

| Aromia bungii (Red-necked Longhorn Beetle) | M | 3-Octanol | 100 | >0.8 | [8] |

| Aromia bungii (Red-necked Longhorn Beetle) | F | 3-Octanol | 100 | 0.4 - 0.8 | [8] |

| Thanasimus formicarius (Checkered Beetle) | M/F | 3-Octanol | N/A | Strong and consistent response | |

| Aedes aegypti (Yellow Fever Mosquito) | F | 3-Octanol | 10 | ~25 spikes/s | [7] |

| Aedes aegypti (Yellow Fever Mosquito) | F | (R)-1-octen-3-ol | 0.1 | ~100 spikes/s | [7] |

Note: Data for T. formicarius was qualitative ("strong response"). Data for A. aegypti is from Single Sensillum Recordings (SSR) and shows the significantly higher potency of the related (R)-1-octen-3-ol.

Table 2: Behavioral Responses to 3-Octanol and Related Compounds

| Insect Species | Assay Type | Compound & Concentration | Behavioral Outcome | Quantitative Result | Reference |

| Acromyrmex echinatior (Leaf-cutter Ant) | Behavioral Arena | 3-Octanol (25 ng) | Alarm/Attraction | Significantly more ants attracted to the stimulus | [9] |

| Drosophila melanogaster (Fruit Fly) | T-maze | 3-Octanol vs. Air | Avoidance (Learned) | Learning Index: 0.34 ± 0.02 | [10] |

| Caenorhabditis elegans (Nematode) | Repellent Assay | 100% Octanol | Repulsion / Escape | Measures escape response time (s) | [11] |

Note: C. elegans is included as a model organism demonstrating a common repellent assay methodology.

Olfactory Perception and Signaling Pathway

The detection of volatile compounds like this compound begins at the insect's peripheral olfactory organs, primarily the antennae and maxillary palps. These appendages are covered in porous, hair-like structures called sensilla, which house the olfactory receptor neurons (ORNs).[12][13]

The generally accepted mechanism for olfactory signal transduction is as follows:

-

Odorant Binding: Volatile molecules enter the sensillum lymph through cuticular pores.

-

Transport: Odorant Binding Proteins (OBPs) bind to the hydrophobic odorant molecules and transport them through the aqueous lymph to the dendritic membrane of an ORN.[13][14]

-

Receptor Activation: The odorant-OBP complex interacts with a specific Odorant Receptor (OR) protein. Insect ORs are typically heterodimers, consisting of a variable, ligand-binding subunit (ORx) and a highly conserved co-receptor (Orco).[1][12]

-

Signal Transduction: Upon binding, the ORx/Orco complex forms a ligand-gated non-selective cation channel, leading to the depolarization of the ORN membrane and the generation of an action potential.[15][16] In some cases, particularly for pheromones, G protein-mediated secondary messenger cascades may also be involved.[14]

-

Signal Processing: The electrical signal travels down the axon to a specific glomerulus within the antennal lobe of the insect's brain. This information is then processed and relayed to higher brain centers, such as the mushroom bodies, leading to a specific behavioral response.[1][13]

Experimental Methodologies

The identification and characterization of this compound's role in insects rely on a combination of chemical analysis, electrophysiology, and behavioral bioassays.

Chemical Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard technique for separating, identifying, and quantifying volatile compounds from insect glands or headspace collections.[17][18]

Protocol: Solvent Extraction of Pheromone Glands

-

Gland Dissection: Anesthetize the insect (e.g., on ice) and carefully dissect the relevant gland (e.g., mandibular gland) under a microscope.

-

Extraction: Place the dissected gland(s) into a 1.5 mL glass vial containing a small, precise volume of a high-purity organic solvent (e.g., 50 µL of hexane).[17] An internal standard may be added for absolute quantification.

-

Incubation: Allow the glands to extract for a set period (e.g., 30 minutes to several hours) at room temperature or under gentle agitation.

-

Analysis: Withdraw 1 µL of the hexane (B92381) extract using a microsyringe and inject it into the GC-MS injector port.[17]

-

Identification: Identify 3-octanol by comparing its retention time and mass spectrum to that of an authentic this compound standard and to spectral libraries (e.g., NIST).[19]

Electrophysiological Analysis

Electroantennography (EAG): EAG measures the summated electrical potential from all responding ORNs on an antenna, providing a measure of the overall olfactory sensitivity to a given compound. It is an excellent screening tool.[20][21][22][23]

Protocol: Electroantennography (EAG) Bioassay

-

Insect Preparation: Anesthetize an insect (e.g., by chilling) and immobilize it on a stage (e.g., wax block), leaving the head and antennae free.[20]

-

Antenna Excision & Mounting: Carefully excise one antenna at its base. Mount the antenna between two glass capillary microelectrodes filled with an electrolyte solution (e.g., Ringer's solution). The reference electrode is placed at the base of the antenna (or in the head), and the recording electrode makes contact with the distal tip.[20][23][24]

-

Stimulus Delivery: Place the antenna preparation in a continuous stream of humidified, purified air to establish a stable baseline. A puff of air (e.g., 0.5 seconds) containing a known concentration of this compound is injected into the main airstream via a stimulus delivery pipette.[21]

-

Recording & Analysis: The resulting negative voltage deflection (the EAG response) is amplified, recorded, and measured in millivolts (mV). Responses are typically normalized by subtracting the response to a solvent-only control.[24]

Behavioral Bioassays

Olfactometer Assays: These assays are used to determine the behavioral valence of a compound (i.e., whether it is an attractant, repellent, or neutral). Common designs include Y-tube, T-maze, and four-arm olfactometers.[25][26][27]

Protocol: Y-Tube Olfactometer Bioassay

-

Apparatus Setup: A Y-shaped glass or plastic tube is connected to a purified, humidified air source. The air is split and flows down each of the two arms towards the base.

-

Stimulus Application: A filter paper treated with a specific dilution of this compound in a solvent is placed in the airflow of one arm (the "treatment" arm). A filter paper with only the solvent is placed in the other arm (the "control" arm).[28]

-

Insect Introduction: A single insect is released at the base of the Y-tube.

-

Data Collection: The insect's choice is recorded when it walks a set distance into one of the arms. The time taken to make a choice may also be recorded. The positions of the treatment and control arms are regularly swapped to avoid positional bias.[28]

-

Analysis: After testing a sufficient number of insects (e.g., 50-100), the proportion of insects choosing the treatment arm versus the control arm is analyzed statistically (e.g., using a Chi-squared or binomial test) to determine if there is a significant preference or avoidance.

Conclusion and Future Directions

This compound is a semiochemical of significant ecological importance, mediating a wide array of insect behaviors from colony defense in ants to habitat selection in predatory beetles. Its activity is often highly specific to its chiral form and the ecological context in which it is presented. While its role as an alarm pheromone is well-established, its function as a kairomone and allomone highlights the intricate chemical communication networks that govern insect ecosystems.

Future research should focus on deorphanizing the specific odorant receptors responsible for detecting 3-octanol in various key species.[29] Understanding the precise molecular interactions at the receptor level will be crucial. Furthermore, exploring the synergistic or inhibitory effects of this compound when presented in complex natural blends can provide deeper insights into its true ecological function. From an applied perspective, this knowledge can be leveraged to develop novel, targeted pest management strategies, such as the creation of more effective attractants for trapping or repellents for crop protection.

References

- 1. benchchem.com [benchchem.com]

- 2. Crematogaster - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Octanol | The Fragrance Conservatory [fragranceconservatory.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Assessment of Chemosensory Response to Volatile Compounds in Healthy, Aged, and Neurodegenerative Caenorhabditis elegans Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. slunik.slu.se [slunik.slu.se]

- 13. enlivenarchive.org [enlivenarchive.org]

- 14. researchgate.net [researchgate.net]

- 15. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 23. ockenfels-syntech.com [ockenfels-syntech.com]

- 24. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]

- 27. thehive.icipe.org [thehive.icipe.org]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

(R)-3-Octanol: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Octanol is a chiral secondary alcohol that contributes to the characteristic aroma of many natural substances, notably mushrooms and certain plants. Its specific stereochemistry is of significant interest due to the enantiomer-specific interactions of chiral molecules with biological systems. Understanding the natural sources and occurrence of this compound is crucial for its potential applications in the flavor and fragrance industry, as well as for its use as a chiral building block in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis.

Natural Sources of this compound

This compound is found in a variety of natural sources, primarily within the fungal and plant kingdoms.

Fungi: A significant source of 3-octanol (B1198278) is mushrooms, where it is a key component of their volatile aroma profile. Species such as Boletus edulis (porcini) and Lentinula edodes (shiitake) are known to produce this compound.[1][2][3][4][5] While the enantiomeric composition of 3-octanol in these mushrooms is not always explicitly determined in all studies, research on the related C8 alcohol, 1-octen-3-ol, has shown a high enantiomeric excess of the (R)-enantiomer in many edible mushroom species.[6] This suggests that the biosynthetic pathways in these fungi may preferentially produce the (R)-enantiomer of 3-octanol as well. The biosynthesis is believed to occur through the enzymatic oxidation of linoleic acid by lipoxygenase and hydroperoxide lyase.[6]

Plants: Several plant species are known to contain 3-octanol. Notably, Mentha arvensis (wild mint or corn mint) is a significant commercial source for natural 3-octanol, which is obtained through fractional distillation of its essential oil.[7][8] Other herbs, such as thyme, are also reported to contain 3-octanol.[9]

Quantitative Data on 3-Octanol Occurrence

The concentration of 3-octanol in natural sources can vary depending on the species, growth stage, and processing methods. The following table summarizes available quantitative data. It is important to note that many studies do not specify the enantiomeric ratio of 3-octanol.

| Natural Source | Sample Type | Analytical Method | Concentration / Relative Abundance | Enantiomeric Ratio (R:S) | Reference(s) |

| Lentinula edodes (Shiitake) | Mature Fruiting Body (P-3) | SDE-GC-MS | Highest concentration among growth stages | Not Specified | [2][3][4] |

| Lentinula edodes (Shiitake) | Fresh | HS-SPME-GC-MS | Major volatile compound | Not Specified | [5] |

| Boletus edulis (Porcini) | Fresh | HS-SPME-GC-MS | 12.08 ± 2.45 ng/g | Not Specified | [10] |

SDE-GC-MS: Simultaneous Distillation-Extraction coupled with Gas Chromatography-Mass Spectrometry HS-SPME-GC-MS: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve the isolation of volatile compounds followed by chiral gas chromatography to separate the enantiomers.

Generalized Protocol for Extraction and Chiral Analysis of 3-Octanol from Mushrooms

This protocol provides a general workflow for the extraction of 3-octanol from a mushroom matrix using Headspace Solid-Phase Microextraction (HS-SPME) and subsequent analysis by chiral GC-MS.

1. Materials and Reagents:

-

Fresh mushroom sample (e.g., Boletus edulis)

-

Deionized water

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanol (B43104) or a deuterated analog of 3-octanol)

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX™ or gamma-DEX™)

-

Standard of racemic 3-octanol

-

Standard of this compound (if available for peak identification)

2. Sample Preparation:

-

Homogenize a known weight of the fresh mushroom sample (e.g., 5 g) in a blender or with a mortar and pestle.

-

Transfer the homogenized sample to a 20 mL headspace vial.

-

Add a known amount of the internal standard.

-

Add a saturated solution of NaCl (e.g., 2 mL) to increase the volatility of the analytes by the salting-out effect.

-

Immediately seal the vial with the screw cap and septum.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum.

-

Maintain the extraction for a defined period (e.g., 30 minutes) at the set temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

4. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Set to a high temperature (e.g., 250°C) for thermal desorption of the analytes from the SPME fiber. Operate in splitless mode for a short period (e.g., 1-2 minutes) to ensure complete transfer of the analytes to the column.

-

Carrier Gas: Use helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An example program for a chiral column could be:

-

Initial temperature of 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 2°C/minute.

-

Ramp to 220°C at a rate of 10°C/minute and hold for 5 minutes. (Note: The temperature program must be optimized for the specific chiral column and analytes of interest.)

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification of 3-octanol and its enantiomers.

-

Identification: Identify 3-octanol by comparing its mass spectrum and retention time with that of a pure standard. The enantiomers will have identical mass spectra but different retention times on the chiral column.

-

Quantification: Quantify the (R)- and (S)-3-octanol by integrating the peak areas of their respective chromatographic peaks and comparing them to the peak area of the internal standard. The enantiomeric ratio can be calculated from the peak areas of the two enantiomers.

Visualizations

Experimental Workflow for Chiral Analysis of 3-Octanol from Mushrooms

Caption: Workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring chiral alcohol found in various fungi and plants, with mushrooms and Mentha arvensis being notable sources. While quantitative data on its enantiomeric excess in these sources is still emerging, the prevalence of (R)-enantiomers for related C8 alcohols in fungi suggests a biosynthetic preference for this stereoisomer. The provided experimental protocol offers a robust framework for the extraction and chiral analysis of 3-octanol, which is essential for further research into its natural occurrence, biosynthesis, and potential applications. This guide serves as a valuable resource for professionals in research and drug development who are interested in the stereospecific aspects of natural products.

References

- 1. hermitageoils.com [hermitageoils.com]

- 2. Analysis of the Volatile Flavor Compounds Produced during the Growth Stages of the Shiitake Mushrooms (Lentinus edodes) -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jindaldrugs.com [jindaldrugs.com]

- 8. bulkaroma.com [bulkaroma.com]

- 9. A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive analysis of the dynamic changes of volatile and non-volatile metabolites in boletus edulis during processing by HS-SPME-GC–MS and UPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereochemistry and Chirality of 3-Octanol (B1198278)

This guide provides a comprehensive overview of the stereochemistry and chirality of 3-octanol, a secondary alcohol that serves as a fundamental model for understanding stereoisomerism in organic chemistry and drug development. We will delve into the distinct properties of its enantiomers, detailed experimental protocols for their synthesis and separation, and the broader implications of its chirality.

Introduction to the Chirality of 3-Octanol

3-Octanol (C₈H₁₈O) is a chiral molecule due to the presence of a stereocenter at the third carbon atom.[1] This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃).[1] This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.[1] These enantiomers are designated as (R)-3-octanol and (S)-3-octanol.[1]

While these enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, they differ in their interaction with plane-polarized light and with other chiral molecules, including biological receptors.[1][2][3] This stereospecificity is of paramount importance in biological systems.[1] Although not a pharmaceutical itself, the principles of 3-octanol's stereochemistry are directly applicable to the development of chiral drugs, where often only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive or cause adverse effects.[1]

Data Presentation: Physicochemical Properties

The racemic mixture and the individual enantiomers of 3-octanol share many physical properties but are distinct in their optical activity.[1] The following table summarizes key quantitative data for 3-octanol.

| Property | Racemic (±)-3-Octanol | (S)-(+)-3-Octanol | (R)-(-)-3-Octanol | References |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O | [4][5][6] |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol | [4][5][6] |

| CAS Number | 589-98-0 | 22658-92-0 | 70492-66-9 | [4][7][8][9] |

| Melting Point | -45 °C | - | - | [6][7][10] |

| Boiling Point | 175 °C | - | - | [6][7][10] |

| Density | ~0.818 g/mL | - | - | [6][7][11] |

| Refractive Index (nD) | ~1.427 | - | - | [6][7][11] |

| Specific Rotation [α]D | 0° | Positive (+) | Negative (-) | [1][3][12] |

Experimental Protocols

The preparation and analysis of enantiomerically pure 3-octanol are crucial for studying its stereospecific biological activities.[1]

Synthesis of Racemic 3-Octanol via Reduction of 3-Octanone (B92607)

This protocol describes a general method for synthesizing racemic 3-octanol.

Objective: To synthesize 3-octanol by the reduction of 3-octanone using sodium borohydride (B1222165).[13]

Materials:

-

3-octanone

-

Ethanol (B145695) (95%)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Chloroform (B151607) (CHCl₃)

-

Hydrochloric acid (5% HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 19.2 g (0.15 mol) of 3-octanone in 270 ml of 95% ethanol in a flask and cool the solution in an ice bath.

-

In a separate beaker, prepare a solution of 3.9 g (0.103 mol) of sodium borohydride in 27 ml of water.

-

Add the sodium borohydride solution in portions to the well-stirred 3-octanone solution.

-

Add 27 ml of 15M ammonium hydroxide and remove the ice bath.

-

Continue stirring at room temperature for 3 hours.

-

Concentrate the reaction mixture to near dryness using a rotary evaporator.

-

Partition the residue between 250 ml of chloroform and 250 ml of water.

-

Separate the organic layer, and extract the aqueous layer twice more with 200 ml portions of chloroform.

-

Combine the organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting liquid residue by vacuum distillation to yield pure 3-octanol.[13]

Resolution of Racemic 3-Octanol via Lipase-Catalyzed Transesterification

This protocol provides a method for the kinetic resolution of racemic 3-octanol.

Objective: To resolve racemic 3-octanol into its (R) and (S) enantiomers using a lipase-catalyzed transesterification.[1]

Materials:

-

Racemic 3-octanol

-

Immobilized lipase (B570770) (e.g., Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane)

-

Buffer solution for quenching

Procedure:

-

In a dry flask, dissolve racemic 3-octanol in anhydrous hexane.

-

Add the immobilized lipase and the acyl donor to the solution.

-

Incubate the mixture on a shaker at a controlled temperature. The lipase will selectively acylate one of the enantiomers (e.g., the R-enantiomer) to form an ester.

-

Monitor the reaction progress using chiral gas chromatography to determine the enantiomeric excess (e.e.) of the remaining alcohol and the newly formed ester.

-

Quench the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

-

Separate the unreacted 3-octanol enantiomer from the ester derivative by flash column chromatography.

-

The ester can then be hydrolyzed back to the other 3-octanol enantiomer if desired.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Objective: To separate and quantify the (R) and (S) enantiomers of a 3-octanol sample.[14][15]

Instrumentation and Materials:

-

Gas chromatograph with a flame ionization detector (FID).[14]

-

Chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[14][15]

-

Carrier gas (e.g., hydrogen or helium).[14]

-

Sample of 3-octanol (racemic or enantiomerically enriched), diluted in a suitable solvent (e.g., dichloromethane).[14]

-

Acetic acid and iodine for derivatization (optional but recommended for improved resolution).[11][15]

Procedure:

-

Derivatization (Acetylation): To improve volatility and resolution, the hydroxyl group of 3-octanol can be acetylated. Mix the 3-octanol sample with acetic acid and a catalytic amount of iodine. Heat the mixture, then dissolve in dichloromethane (B109758) for injection.[11][15]

-

GC Analysis:

-

Data Analysis:

Relevance in Drug Development and Biological Systems

The stereochemistry of 3-octanol provides a clear model for the importance of chirality in drug development. Many pharmaceuticals are chiral, and their biological effects are often stereospecific. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a fundamental principle of pharmacology.

For instance, a generalized signaling pathway for a G-protein coupled receptor (GPCR) can illustrate this concept. One enantiomer of a chiral ligand (the eutomer) may bind effectively to the receptor's active site, triggering a downstream signaling cascade, while the other enantiomer (the distomer) may have a poor fit, resulting in lower activity or even an antagonistic effect.

Conclusion

3-Octanol serves as an exemplary model for understanding the fundamental principles of stereochemistry. For professionals in drug development and related scientific fields, the concepts illustrated by 3-octanol—enantioselective synthesis, resolution techniques, and stereospecific biological activity—are of critical importance. The ability to synthesize, separate, and analyze enantiomerically pure compounds is a cornerstone of modern pharmaceutical research, essential for developing safer and more effective therapeutic agents.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. 3-Octanol [webbook.nist.gov]

- 5. 3-Octanol [webbook.nist.gov]

- 6. 3-Octanol | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Octanol - Wikipedia [en.wikipedia.org]

- 8. (+)-3-Octanol | C8H18O | CID 6999002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Buy 3-Octanol | 589-98-0 [smolecule.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

(R)-3-Octanol: A Fungal Volatile Organic Compound Orchestrating Interkingdom Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-Octanol, a chiral eight-carbon volatile organic compound (VOC), is a significant secondary metabolite produced by a diverse range of fungi. This multifaceted molecule acts as a semiochemical, mediating complex interactions between fungi, plants, and insects. As a key component of the fungal volatilome, this compound can influence fungal development, modulate plant defense mechanisms, and serve as an attractant or repellent for various insect species. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the signaling pathways it triggers, and its diverse biological effects. Detailed experimental protocols for its analysis and the study of its functions are provided, alongside quantitative data and visual representations of the underlying molecular mechanisms to support further research and potential applications in agriculture and drug development.

Biosynthesis of this compound in Fungi

The biosynthesis of this compound in fungi originates from the oxidative metabolism of linoleic acid, a common fatty acid. The pathway involves a series of enzymatic reactions, primarily catalyzed by lipoxygenases (LOXs), hydroperoxide lyases (HPLs), and alcohol dehydrogenases (ADHs) or short-chain dehydrogenases/reductases (SDRs).

The initial step involves the oxygenation of linoleic acid by a lipoxygenase to form a hydroperoxide intermediate. This is subsequently cleaved by a hydroperoxide lyase to yield 3-octanone. The final and crucial step for the production of the specific (R)-enantiomer is the stereoselective reduction of the ketone group of 3-octanone. This reaction is catalyzed by specific fungal alcohol dehydrogenases or short-chain dehydrogenases/reductases, which exhibit a preference for producing the (R)-configuration.

Regulation of this compound Biosynthesis

The production of this compound and other oxylipins in fungi is intricately regulated by complex signaling networks that respond to environmental cues. G-protein coupled receptors (GPCRs) on the fungal cell surface can detect external signals, initiating downstream signaling cascades. Mitogen-activated protein kinase (MAPK) pathways are key components of this signal transduction, relaying information to the nucleus to modulate the expression of genes involved in secondary metabolism, including those encoding the enzymes for this compound biosynthesis.

Biological Effects and Signaling Perception

This compound elicits a range of biological responses in different organisms, acting as a chemical messenger in the ecosystem.

Effects on Plants

Fungal-derived this compound can be perceived by plants, leading to the activation of their defense signaling pathways. This "priming" effect can enhance the plant's resistance to subsequent pathogen attacks. The perception of this compound can trigger a cascade of intracellular events, including the production of reactive oxygen species (ROS), activation of MAPK pathways, and modulation of phytohormone signaling, particularly involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). This ultimately leads to the transcriptional reprogramming of defense-related genes.

Effects on Insects

In insects, this compound is detected by olfactory receptor neurons (ORNs) located in the antennae and maxillary palps. The binding of this compound to specific odorant receptors (ORs), which can be either G-protein coupled or ionotropic, triggers a signal transduction cascade. This can lead to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. The signal is then transmitted to the antennal lobe and higher brain centers, resulting in a behavioral response, which can be attraction or repulsion depending on the insect species and the concentration of the compound.[1]

Quantitative Data

The production of this compound varies significantly among different fungal species and is influenced by culture conditions. Similarly, its biological effects are often concentration-dependent.

Table 1: Production of this compound by Various Fungal Species

| Fungal Species | Growth Conditions | This compound Production | Reference |

| Trichoderma harzianum | Liquid Culture | Detected | [2] |

| Penicillium expansum | - | Detected | |

| Aspergillus flavus | - | Detected | [3] |

| Fusarium oxysporum | - | Detected | [4] |

| Agaricus bisporus | - | Detected |

Note: Quantitative data for this compound production is often reported as part of a complex volatile profile. The table indicates the detection of 3-octanol (B1198278), with the stereochemistry not always specified in all studies.

Table 2: Effective Concentrations of 3-Octanol for Biological Activities

| Target Organism | Biological Effect | Effective Concentration | Reference |

| Drosophila melanogaster | Olfactory Adaptation | 37.4 µL in 40.3 g paraffin (B1166041) oil | [5] |

| Culex quinquefasciatus | Repellency | 1% solution | [6] |

| Tobacco Plants | Induction of Systemic Acquired Resistance | 100 mM | [7] |

| Fusarium oxysporum f. sp. lycopersici | Mycelial Growth Inhibition (EC50) | 8.1 - 9.3 ng/mL | [4] |

| Penicillium camemberti | Spore Germination Inhibition | 100 µM (transient), 3 mM (total) | [8] |

Experimental Protocols

Collection and Analysis of Fungal Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a non-invasive method for the collection and analysis of VOCs from fungal cultures.

Methodology:

-

Fungal Culture: Grow the fungal species of interest on a suitable solid or liquid medium in a sealed headspace vial. Include a control vial with only the medium.

-

SPME Fiber Selection: Choose an appropriate SPME fiber coating based on the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatiles.

-

Headspace Sampling: Pierce the septum of the vial with the SPME needle and expose the fiber to the headspace above the fungal culture for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

GC-MS Analysis:

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes.

-

Separation: The desorbed compounds are separated on a GC column (e.g., a non-polar or medium-polar column). Use a suitable temperature program to achieve good separation.

-

Detection: The separated compounds are detected by a mass spectrometer, which provides mass spectra for identification.

-

-

Data Analysis: Identify the compounds by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley). Quantify the compounds using internal or external standards.

Electroantennography (EAG) for Insect Olfactory Response

EAG is an electrophysiological technique used to measure the overall response of an insect's antenna to volatile compounds.

Methodology:

-

Insect Preparation: Immobilize an insect and carefully excise an antenna.

-

Electrode Placement: Mount the antenna between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted at the base.

-

Stimulus Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., mineral oil or hexane). Apply a known amount of each dilution onto a filter paper strip placed inside a Pasteur pipette.

-

Stimulus Delivery: Deliver a puff of air through the pipette, carrying the odorant over the antenna.

-

Data Recording and Analysis: Record the electrical potential difference (the EAG response) generated by the antenna. Measure the amplitude of the response for each concentration and plot a dose-response curve.

Analysis of Plant Defense Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify the expression of plant defense-related genes in response to this compound exposure.

Methodology:

-

Plant Treatment: Expose plants to a known concentration of volatile this compound in a sealed chamber for a specific duration. Include a control group exposed to the solvent only.

-

RNA Extraction: Harvest plant tissue (e.g., leaves) at different time points after exposure and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin).

-

Data Analysis: Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.

Conclusion and Future Perspectives

This compound is a pivotal fungal VOC that plays a significant role in shaping ecological interactions. Its biosynthesis from linoleic acid and its perception by plants and insects involve complex and finely regulated enzymatic and signaling pathways. The quantitative and methodological details provided in this guide offer a solid foundation for researchers and professionals to further explore the fundamental biology and potential applications of this fascinating molecule. Future research should focus on identifying the specific enzymes and receptors involved in its production and perception, as well as elucidating the intricate regulatory networks that govern these processes. A deeper understanding of the role of this compound in interkingdom communication will undoubtedly open up new avenues for the development of novel strategies in sustainable agriculture and for the discovery of new drug targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]

- 3. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]

- 4. Profiling of volatile organic compounds produced by clinical Aspergillus isolates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - 3-octanol olfactory adaptation in Drosophila - figshare - Figshare [figshare.com]

- 6. Separation and identification of volatile compounds from liquid cultures of Trichoderma harzianum by GC-MS using three different capillary columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The SDR (Short-Chain Dehydrogenase/Reductase and Related Enzymes) Nomenclature Initiative - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Octanol as an Alarm Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-Octanol is a chiral secondary alcohol that functions as a potent alarm pheromone in numerous insect species, most notably within the ant subfamily Myrmicinae. Secreted from the mandibular glands, this semiochemical plays a critical role in colony defense, eliciting rapid and coordinated behaviors such as aggression, attraction, and increased locomotion. This technical guide provides an in-depth analysis of the function of this compound, consolidating quantitative data on its behavioral effects, detailing the experimental protocols for its study, and outlining the current understanding of the signaling pathways involved in its perception. While the bioactivity of this compound is well-established, significant research opportunities remain in elucidating the specific olfactory receptors, downstream signaling cascades, and the complete biosynthetic pathway of this crucial infochemical.

Introduction to this compound

3-Octanol (B1198278) (C₈H₁₈O) is a volatile organic compound that exists as two enantiomers: (R)-(-)-3-octanol and (S)-(+)-3-octanol.[1] In the context of chemical ecology, the (R)-enantiomer has been identified as the biologically active component of the alarm pheromone in several ant species, particularly within the genus Myrmica.[1] It is a key component of a complex chemical blend often found in the mandibular gland secretions of these insects.[1] When released in response to a threat, this compound acts as an intraspecific signal, warning nestmates of danger and orchestrating a collective defensive response.[2] This pheromone often acts in synergy with other compounds, such as 3-octanone, to produce a full and nuanced alarm response.[3]

Quantitative Data on Behavioral Responses

The behavioral responses to this compound are dose-dependent, although detailed dose-response curves are not extensively available in the literature. The following tables summarize the available quantitative data on the presence of 3-octanol in ant mandibular glands and its observed behavioral effects.

Table 1: Quantification of 3-Octanol in Ant Mandibular Glands

| Species | Compound | Quantity per Worker | Reference |

| Crematogaster mimosae | 3-Octanone | 88 ng | [3] |

| 3-Octanol | 75 ng | [3] | |

| Crematogaster negriceps | 3-Octanone | 32 ng | [3] |

| 3-Octanol | 83 ng | [3] | |

| Myrmica brevinodis | 3-Octanone | 1.6 µg | [4] |

| 3-Octanol | 0.7 µg | [4] |

Table 2: Behavioral Responses to Synthetic 3-Octanol

| Species | Compound(s) | Dosage/Concentration | Observed Behavior | Reference |

| Myrmica scabrinodis | This compound | Not specified | Attractant | [1] |

| (S)-3-Octanol | Not specified | Inactive | [1] | |

| This compound + 3-Octanone | Not specified | Enhanced attraction | [1] | |

| Acromyrmex echinatior | 3-Octanol | 25 ng | Mandible opening response | [5] |

| Crematogaster mimosae & C. negriceps | 3-Octanone and 3-Octanol (1:1 or 1:3 mixture) | Not specified | Alarm behavior identical to crushed heads | [3] |

Experimental Protocols

The study of this compound as an alarm pheromone involves a combination of chemical analysis, behavioral bioassays, and electrophysiological recordings.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying the volatile compounds in insect glandular secretions.

-

Pheromone Extraction:

-

Worker ants are anesthetized by cooling.

-

The mandibular glands are dissected under a microscope. For whole-head extracts, heads are separated from the body.

-

The glands or heads are placed in a vial with a minimal amount of a suitable solvent (e.g., hexane (B92381) or diethyl ether).[3]

-

The tissue is crushed to release the glandular contents.

-

The resulting solution is filtered or centrifuged to remove solid debris.[6]

-

-

GC-MS Analysis:

-

A small volume of the extract is injected into the GC-MS instrument.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-1).[7]

-

The temperature of the column is gradually increased (e.g., from 40°C to 330°C at 10°C/min) to separate the compounds based on their boiling points and interactions with the column's stationary phase.[6]

-

As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries and authentic standards.[3]

-

Behavioral Bioassays

Behavioral assays are used to determine the biological activity of identified compounds. A common method is the olfactometer assay.

-

Olfactometer Assay:

-

An olfactometer (e.g., a Y-tube or four-arm olfactometer) is used to present ants with a choice of different air streams.

-

A single ant or a group of ants is introduced at the downwind end of the olfactometer.

-

The movement of the ants is observed and recorded. Quantifiable behaviors include the time spent in each arm of the olfactometer, the number of entries into each arm, and changes in locomotion speed and turning rate (sinuosity).[1]

-

The setup is cleaned thoroughly between trials to avoid cross-contamination.

-

Electrophysiology: Single Sensillum Recording (SSR)

SSR allows for the direct measurement of the response of individual Olfactory Sensory Neurons (OSNs) to specific odorants.

-

Preparation:

-

Recording:

-

A sharp recording electrode (e.g., tungsten) is carefully inserted through the cuticle at the base of a single olfactory sensillum on the antenna using a micromanipulator.[9]

-

The electrical activity (action potentials or "spikes") of the OSNs within the sensillum is amplified and recorded.

-

A continuous stream of purified air is passed over the antenna.

-

A puff of air carrying the vapor of this compound is introduced into the main air stream.

-

The change in the firing rate of the OSNs in response to the stimulus is measured.[8]

-

Signaling Pathway

The perception of this compound begins at the peripheral olfactory system of the ant, located in the antennae. The precise olfactory receptor and downstream signaling cascade for this compound have not yet been fully elucidated, but the general mechanism of insect olfaction provides a framework.

-

Odorant Binding: Volatile this compound molecules enter the sensilla on the ant's antenna through pores in the cuticle. Inside the sensillum, the hydrophobic pheromone molecule is thought to be bound by an Odorant Binding Protein (OBP). OBPs are small, soluble proteins that transport odorants through the aqueous sensillum lymph to the dendritic membrane of the OSNs.[10]

-

Receptor Activation: The OBP-(R)-3-Octanol complex interacts with a specific Odorant Receptor (OR) embedded in the membrane of an OSN. Ant ORs are a large and diverse family of G-protein coupled receptors (GPCRs).[2][11] The binding of the pheromone to its specific OR is believed to induce a conformational change in the receptor protein.

-

Signal Transduction: The activated OR is thought to initiate an intracellular signaling cascade. While the specifics for alarm pheromones are still under investigation, in many insect olfactory systems, this involves the activation of a G-protein.[12] This can lead to the production of second messengers, such as cyclic AMP (cAMP), which in turn open ion channels in the OSN membrane.[13] The influx of ions depolarizes the neuron, generating an action potential.

-

Neural Processing: The action potential travels down the axon of the OSN to the antennal lobe of the ant's brain. There, the axons of all the OSNs that express the same OR converge onto a single spherical structure called a glomerulus.[14] This spatial organization creates a specific pattern of glomerular activation for a given odor. This information is then processed by projection neurons and relayed to higher brain centers, such as the mushroom bodies and lateral horn, leading to a behavioral response.[14][15]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in ant mandibular glands has not been fully elucidated. However, it is likely derived from fatty acid metabolism. Short-chain alcohols in insects can be produced from fatty acyl-CoA precursors.

-

Hypothesized Pathway:

-

Fatty Acid Synthesis: The biosynthesis likely begins with the production of a fatty acid, such as caprylic acid (octanoic acid), via the fatty acid synthase (FAS) complex.

-

Activation: The fatty acid is then activated to its coenzyme A ester, octanoyl-CoA.

-

Reduction/Modification: A series of enzymatic steps, likely involving reductases and/or hydratases, would be required to convert octanoyl-CoA to this compound. The specific enzymes, particularly the one responsible for the stereospecific reduction to the (R)-enantiomer, are currently unknown. Fatty Acyl-CoA Reductases (FARs) are known to produce primary alcohols from fatty acyl-CoAs in other insects, but the pathway to a secondary alcohol like 3-octanol is less clear.[9][16]

-

Further research is needed to identify the specific enzymes and intermediate steps in this biosynthetic pathway.

Conclusion and Future Directions

This compound is a well-established and critical component of the alarm communication system in many ant species. Its ability to elicit rapid and coordinated defensive behaviors underscores its importance for colony survival. While significant progress has been made in identifying its presence and general function, several key areas require further investigation to provide a complete understanding:

-

Quantitative Behavioral Studies: Detailed dose-response studies are needed to precisely correlate concentrations of this compound with specific behavioral outputs.

-

Receptor Identification: The specific odorant receptor(s) that bind this compound need to be identified and characterized. This will be a crucial step in understanding the molecular basis of its perception.

-

Signaling Cascade Elucidation: The downstream signaling components, including the specific G-proteins and second messengers involved in the this compound response, remain to be discovered.

-

Biosynthetic Pathway Mapping: The complete enzymatic pathway for the biosynthesis of this compound from its precursors in the mandibular glands is a significant knowledge gap.

Addressing these research questions will not only advance our fundamental understanding of insect chemical communication but also has the potential to inform the development of novel pest management strategies that target and manipulate these essential behavioral pathways. The specificity of the (R)-enantiomer also presents opportunities for the development of highly targeted semiochemical-based control agents.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Alarm pheromone processing in the ant brain: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cammaerts, M. C. - AntCat [antcat.org]

- 7. Neural pathways for the processing of alarm pheromone in the ant brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 9. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. G proteins and pheromone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Alarm pheromone processing in the ant brain: an evolutionary perspective [frontiersin.org]

- 15. Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Chemical Messenger: A Technical Guide to 3-Octanol in Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Octanol (B1198278), a volatile C8 alcohol, has emerged as a significant semiochemical in the intricate communication networks of the natural world. First identified as a component of fungal and plant volatiles, its role in chemical ecology has expanded to encompass critical functions as an insect alarm pheromone, a kairomone for host-seeking hematophagous insects, and a key component of mammalian odor profiles. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted roles of 3-octanol, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The chirality of 3-octanol, existing as (R)-(-)- and (S)-(+)-enantiomers, often dictates its biological activity, adding a layer of complexity and specificity to its ecological functions. Understanding the chemical ecology of 3-octanol offers valuable insights for the development of novel pest management strategies and tools for monitoring disease vectors.

Discovery and Historical Context

The formal discovery of 3-octanol is not attributed to a single definitive event but rather evolved from the broader advancements in organic chemistry and natural product analysis. Initially identified as a constituent of various essential oils and fungal volatile organic compounds (VOCs), its significance in chemical ecology began to be unraveled through studies on insect behavior and olfaction. A pivotal moment in its history was the identification of 3-octanol as a key component of the alarm pheromone in several ant species, particularly within the genus Crematogaster.[1] This discovery opened the door to investigating its broader roles as a chemical messenger in intra- and interspecific interactions. Subsequent research has revealed its presence in the breath and sweat of mammals, implicating it as a host cue for blood-feeding insects.[2]

Physicochemical Properties

3-Octanol (C₈H₁₈O) is a secondary alcohol with the following key properties:

| Property | Value |

| Molar Mass | 130.23 g/mol |

| Appearance | Colorless liquid |

| Odor | Fungal, mushroom, earthy, waxy |

| Boiling Point | 175 °C (347 °F; 448 K) |

| Solubility in water | 1.1 g/L |

| Chirality | Exists as (R)-(-)-3-octanol and (S)-(+)-3-octanol |

Roles in Chemical Ecology

3-Octanol plays a diverse and crucial role in the chemical communication of a wide range of organisms.

Insect Alarm Pheromone

In numerous ant species, particularly of the genus Crematogaster, 3-octanol is a primary component of the mandibular gland secretion that functions as an alarm pheromone.[1] When released, it elicits a suite of alarm behaviors in nestmates, including increased aggression, recruitment to the source of the disturbance, and dispersal. The response is often dose-dependent, with higher concentrations triggering more intense reactions.

Kairomone for Hematophagous Insects

Volatile organic compounds released by hosts are critical cues for hematophagous insects in locating their next blood meal. 3-Octanol, a component of mammalian breath and sweat, acts as a kairomone, attracting various species of mosquitoes, tsetse flies, and other biting insects.[2] It often acts synergistically with other host-derived volatiles like carbon dioxide and 1-octen-3-ol (B46169) to enhance attraction.

Fungal and Plant Volatile

3-Octanol is a common metabolite produced by a wide variety of fungi and plants. In fungi, it contributes to the characteristic "mushroom" aroma and can act as a signaling molecule to other organisms in the ecosystem. In plants, it can be released in response to herbivory, potentially acting as a synomone to attract natural enemies of the herbivores or as a repellent to the herbivores themselves.

Quantitative Data on Behavioral and Electrophysiological Responses

The following tables summarize quantitative data from various studies on the effects of 3-octanol on insect behavior and physiology.

Table 1: Behavioral Responses of Ants to 3-Octanol

| Ant Species | 3-Octanol Enantiomer | Concentration/Dose | Observed Behavior | Reference |

| Myrmica scabrinodis | (R)-(-)-3-octanol | Not specified | Attractant | [3] |

| Myrmica scabrinodis | (S)-(+)-3-octanol | Not specified | Inactive, slightly reduces response to (R)-enantiomer | [3] |

| Crematogaster spp. | Racemic | Not specified | Alarm behavior, aggression | [1] |

Table 2: Electrophysiological Responses of Insects to 3-Octanol

| Insect Species | Neuron/Receptor | 3-Octanol Enantiomer | Response Threshold/EC₅₀ | Measurement Technique | Reference |

| Ips typographus | 3-octanol OSN | Racemic | Dose-dependent response | Single Sensillum Recording (SSR) | [4][5] |

| Drosophila melanogaster | Or85c | Racemic | Elicited strong response | Single Sensillum Recording (SSR) | [6] |

| Aedes aegypti | C "octenol" neuron | Racemic | Shifted dose-response compared to 1-octen-3-ol | Single Cell Recordings | [3] |

| Spodoptera littoralis | Octanol-type glomerulus | Racemic | Dose-dependent response | Calcium Imaging | [7] |

| Culex quinquefasciatus | CquiOR114b | (R)- and (S)- | Almost indistinguishable responses | Xenopus oocyte recording | [8] |

Experimental Protocols

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify 3-octanol in biological samples (e.g., insect glands, headspace volatiles).

Protocol:

-

Sample Preparation:

-

Solvent Extraction: For insect glands, dissect the gland and extract with a small volume of a non-polar solvent like hexane (B92381) for 30 minutes.

-

Solid-Phase Microextraction (SPME): For headspace analysis of volatiles, place the biological material in a sealed vial and expose an SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period.

-

-

GC-MS Analysis:

-

Injection: Inject the solvent extract or desorb the SPME fiber in the heated GC inlet.

-

Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to separate compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

-

Identification and Quantification:

-

Identification: Identify 3-octanol by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum of 3-octanol will show characteristic fragment ions.

-

Quantification: Create a calibration curve using known concentrations of a 3-octanol standard. Quantify the amount of 3-octanol in the sample by comparing its peak area to the calibration curve.

-

Electrophysiology: Electroantennography (EAG)

Objective: To measure the overall olfactory response of an insect's antenna to 3-octanol.

Protocol:

-

Antenna Preparation: Anesthetize the insect and carefully excise an antenna at its base. Mount the antenna between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

-

Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of 3-octanol is injected into the airstream.

-

Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded.

-

Data Analysis: The amplitude of the EAG response is measured. Dose-response curves can be generated by testing a range of 3-octanol concentrations.

Electrophysiology: Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) in response to 3-octanol.

Protocol:

-

Insect Preparation: Immobilize the insect and position its antenna under a high-magnification microscope.

-

Electrode Placement: Insert a sharp recording electrode through the cuticle of a single sensillum to make contact with the sensillum lymph. A reference electrode is placed elsewhere on the insect (e.g., in the eye).

-

Stimulus Delivery: A controlled puff of 3-octanol is delivered to the sensillum.

-

Recording and Analysis: The electrical activity (action potentials or "spikes") of the OSNs within the sensillum is recorded. The change in spike frequency in response to the stimulus is quantified.

Behavioral Assays

Objective: To assess the preference or aversion of an insect to 3-octanol in a two-choice scenario.

Protocol:

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms.

-

Procedure: A continuous airflow is passed through both side arms. One arm contains the 3-octanol stimulus (e.g., on a piece of filter paper), while the other arm contains a control (e.g., solvent only). An insect is released at the base of the central arm and allowed to choose which arm to enter.

-

Data Collection: The number of insects choosing the stimulus arm versus the control arm is recorded.

Objective: To observe the upwind flight behavior of an insect in response to a plume of 3-octanol.

Protocol:

-

Apparatus: A tunnel with a controlled, laminar airflow.

-

Procedure: A point source of 3-octanol is placed at the upwind end of the tunnel, creating an odor plume. Insects are released at the downwind end.

-

Data Collection: The flight path, speed, and orientation of the insects are recorded and analyzed to determine their attraction to the odor source.

Signaling Pathways and Biosynthesis

Olfactory Signaling Pathway

The detection of 3-octanol begins when the molecule enters the pores of an olfactory sensillum on an insect's antenna or maxillary palp and binds to an Odorant Receptor (OR) protein expressed on the dendrite of an Olfactory Sensory Neuron (OSN).[9] Insect ORs are ligand-gated ion channels that form a complex with a co-receptor called Orco.[10] The binding of 3-octanol to a specific OR (e.g., Or85c in Drosophila) opens the ion channel, leading to a depolarization of the OSN and the generation of action potentials.[6] These action potentials travel down the axon of the OSN to the antennal lobe of the insect's brain. OSNs expressing the same OR converge on a specific glomerulus within the antennal lobe.[11] This spatial map of glomerular activation is then processed by projection neurons and local interneurons, which relay the information to higher brain centers like the mushroom bodies and lateral horn, ultimately leading to a behavioral response.

Caption: Generalized insect olfactory signaling pathway for 3-octanol.

Experimental Workflow for Semiochemical Identification

The identification of 3-octanol as a semiochemical typically follows a structured workflow that combines chemical analysis with behavioral and electrophysiological assays.

Caption: Workflow for identifying 3-octanol as a semiochemical.

Biosynthesis of C8 Volatiles

While the specific biosynthetic pathway for 3-octanol can vary between organisms, a common route for the production of C8 volatiles, including the related 1-octen-3-ol, in fungi involves the enzymatic oxidation of linoleic acid. This pathway can be adapted to hypothesize the formation of 3-octanol.

Caption: Hypothesized biosynthesis pathway for 3-octanol from linoleic acid.

Conclusion and Future Directions

3-Octanol stands as a testament to the power of small molecules in shaping ecological interactions. Its roles as an alarm pheromone, a kairomone, and a component of the broader chemical landscape highlight its versatility as a semiochemical. The detailed understanding of its detection at the molecular and neural levels, coupled with quantitative behavioral data, provides a solid foundation for its potential application in pest and vector management. Future research should continue to explore the species-specific nuances of 3-octanol perception, the synergistic and antagonistic effects of its enantiomers and other semiochemicals in blends, and the genetic and enzymatic basis of its biosynthesis across a wider range of organisms. Such knowledge will be instrumental in developing more effective and environmentally benign strategies for manipulating insect behavior for the benefit of agriculture and public health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 11. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of (R)-(-)-3-Octanol

This document provides a comprehensive overview of the core physicochemical properties of the chiral molecule (R)-(-)-3-octanol. It is intended to serve as a technical resource, consolidating essential data, experimental methodologies, and relevant structural information for professionals in research and development.

Chemical Identity and Structure

(R)-(-)-3-Octanol is a secondary fatty alcohol characterized by a hydroxyl group on the third carbon of an eight-carbon chain. The "(R)" designation refers to the stereochemical configuration at the chiral center (C3) according to the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counterclockwise).

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 3-octanol (B1198278). Data specific to the (R)-(-) enantiomer are noted where available; otherwise, data for the racemic mixture are provided as a reference.

| Property | Value | Notes and References |

| Physical State | Colorless, clear liquid | [6][7] |

| Odor | Strong, oily-nutty, herbaceous, mushroom-like | [5][6] |

| Melting Point | -45 °C (228 K) | For racemic 3-octanol.[4][5][6][8][9][10] |

| Boiling Point | 173-176 °C @ 760 mmHg | For racemic 3-octanol.[4][5][6] (R)-enantiomer est. 169-170 °C.[7] |

| Density | 0.818 - 0.825 g/mL | At 25 °C.[4][5][10] |

| Refractive Index (n²⁰/D) | 1.425 - 1.429 | For racemic 3-octanol at 20 °C.[5][9] |

| Specific Rotation ([α]) | Negative value | The "(-)" designation indicates levorotation. The exact value depends on conditions. |

| Vapor Pressure | ~1 mmHg @ 20 °C | Estimated at 0.512 mmHg @ 25 °C.[6][7] |

| Flash Point | 65.56 °C (150 °F) | [6][9] |

| Water Solubility | 1.379 - 1.6 g/L @ 25 °C | [6][8][9] |

| Solubility in Organics | Soluble in alcohol and ether | [5][6] |

| logP (octanol/water) | 2.63 - 2.84 | A measure of lipophilicity.[6][8][9] |

| Hydrogen Bond Donor Count | 1 | [8][9] |

| Hydrogen Bond Acceptor Count | 1 | [8][9] |

**3. Experimental Protocols & Methodologies

The determination of the physicochemical properties listed above relies on established analytical techniques. The following sections detail the general experimental protocols for key measurements.

Specific rotation is the most critical property distinguishing enantiomers. It is measured using a polarimeter.[11][12]

Methodology:

-

Sample Preparation: A solution of (R)-(-)-3-octanol is prepared at a precise concentration (c), typically in g/mL, using a suitable achiral solvent (e.g., ethanol).

-

Instrument Setup: A polarimeter is calibrated, and the light source is set to the sodium D-line (λ = 589 nm). The temperature is maintained at a standard value, usually 20 or 25 °C.[13]

-

Measurement: The prepared solution is placed in a sample tube of a known path length (l), measured in decimeters (dm).

-

Data Acquisition: The instrument measures the observed angle of rotation (α) in degrees. A negative value indicates levorotation.

-

Calculation: The specific rotation [α] is calculated using the formula:[12] [α] = α / (c * l)

The boiling point is determined at a controlled pressure using an ebulliometer, which measures the equilibrium temperature between the liquid and vapor phases.[14]

Methodology:

-

Sample Charging: A pure sample of 3-octanol is placed in the ebulliometer's boiler.

-

Pressure Control: The system pressure is set and maintained at a specific value (e.g., 760 mmHg for the normal boiling point).

-

Heating: The sample is heated gently until it boils. The apparatus is designed to ensure that the boiling liquid and its vapor are in thermal equilibrium where the temperature is measured.[14]

-

Temperature Recording: A calibrated thermometer measures the constant temperature of the boiling liquid/vapor equilibrium, which is the boiling point at that pressure.[14]

The refractive index is a measure of how light propagates through the substance and is determined using a refractometer, typically an Abbé refractometer.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid 3-octanol are placed on the prism surface.

-

Temperature Control: The prism temperature is controlled to a standard value, typically 20 °C, using a circulating water bath.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between light and dark fields aligns with the crosshairs. The refractive index is then read from the calibrated scale.

Logical Relationship of Chiral Properties

While most bulk physicochemical properties like boiling point and density are identical for both (R) and (S) enantiomers, their interaction with polarized light is equal and opposite. This is the defining characteristic of enantiomers.

Spectral Data

Spectroscopic analysis is essential for structural elucidation and confirmation.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Key signals for 3-octanol include a multiplet for the proton on the hydroxyl-bearing carbon (C3), and distinct signals for the methyl and methylene (B1212753) groups of the ethyl and pentyl chains.[15][16]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the eight carbon atoms in their unique chemical environments.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 3-octanol typically shows a molecular ion peak (M+) at m/z 130, although it may be weak. Common fragmentation patterns lead to significant peaks at m/z 101, 83, and 59, corresponding to the loss of various alkyl fragments.[5][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations appear just below 3000 cm⁻¹.

Safety and Handling

(R)-(-)-3-Octanol is a combustible liquid and should be handled with appropriate safety precautions. It should be stored in a cool, well-ventilated area away from ignition sources. Based on data for the racemate, it is not expected to be persistent, bioaccumulative, or toxic.[17] A risk assessment concluded that 3-octanol is not expected to be genotoxic or phototoxic.[18] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn during handling.

References

- 1. Octan-3R-ol | C8H18O | CID 445789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Octanol (CAS 589-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. (R)-3-octanol [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-Octanol | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-octanol, 589-98-0 [thegoodscentscompany.com]

- 7. This compound, 70492-66-9 [thegoodscentscompany.com]

- 8. Showing Compound 3-Octanol (FDB003343) - FooDB [foodb.ca]